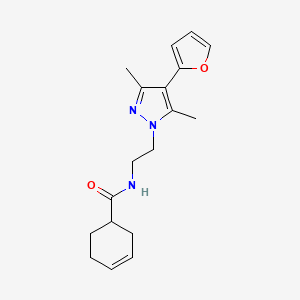

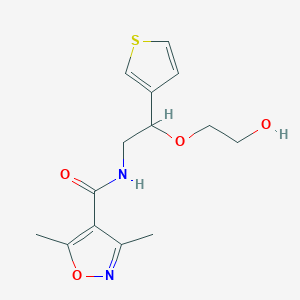

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The methoxyphenoxy group indicates a methoxy group (-OCH3) attached to a phenyl ring, which is in turn attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the carbamate group. The methoxyphenoxy group would contribute to the overall polarity of the molecule .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, reverting back to their corresponding alcohols and isocyanates . The oxadiazole ring is generally stable under normal conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Generally, carbamates have moderate polarity and can form hydrogen bonds, which could influence their solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Ethyl carbamate and its derivatives have been explored for their potential in various chemical synthesis processes. For example, the synthesis and characterization of Schiff base ligands derived from imino-4-methoxyphenol thiazole and their antimicrobial activities against bacteria and fungi have been reported (Vinusha et al., 2015). This highlights the utility of ethyl carbamate derivatives in the development of compounds with potential biological activities.

- Research into the reaction of N-cyanocarbonimidate and related compounds with hydroxylamine has led to the creation of 5-amino-3-ethoxy-1,2,4-oxadiazole, showcasing the versatility of ethyl carbamate in chemical synthesis (Suyama et al., 1994).

Biological Activity

- Studies on antimitotic agents involving chiral isomers of ethyl carbamate derivatives have demonstrated their activity in various biological systems, indicating potential applications in cancer research (Temple & Rener, 1992).

- Ethyl carbamate (urethane) has been reassessed for its carcinogenicity, emphasizing the importance of understanding the potential health risks associated with chemical compounds used in scientific research (Baan et al., 2007).

Catalysis and Synthesis

- Encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, demonstrating ethyl carbamate's role in facilitating the oxidation of primary alcohols and hydrocarbons, showcases its application in catalysis and industrial chemistry processes (Ghorbanloo & Maleki Alamooti, 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-3-20-14(18)15-8-13-16-12(17-22-13)9-21-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQGURQCWWGFMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4(1H,3H)-Quinazolinedione, 3-[2-(dimethylamino)ethyl]-](/img/structure/B2471318.png)

![N-[4-[(4-iodophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2471319.png)

![4-{[(4-Chlorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2471321.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2471323.png)

![1-(4-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2471330.png)

![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471331.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2471333.png)

![3,3-Dimethyl-5-(6-oxabicyclo[3.2.2]nonan-4-ylamino)-5-oxopentanoic acid](/img/structure/B2471335.png)